(1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
(1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.ClH/c8-5(9)6-3-4(6)1-2-7-6;/h4,7H,1-3H2,(H,8,9);1H/t4-,6+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWUOXRBZBQADJ-MYSBMPOLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2(C1C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@]2([C@H]1C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride typically involves the formation of the bicyclic structure through cycloaddition reactions. One common method is the photocatalytic cycloaddition reaction, which provides access to various substitution patterns on the bicyclic framework . This method is operationally simple and allows for the preparation of bridge-functionalized species, which are challenging to synthesize using traditional methods.
Industrial Production Methods
Industrial production of this compound may involve optimizing the photocatalytic cycloaddition reaction for large-scale synthesis. This includes scaling up the reaction conditions, such as light intensity and reaction time, to ensure consistent and high-yield production. Additionally, purification techniques like crystallization and chromatography are employed to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen atoms, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in halogenated derivatives or other substituted compounds.
Scientific Research Applications
Drug Development
The compound is primarily investigated for its potential as a scaffold in the design of novel pharmaceuticals. Its unique bicyclic structure allows for the modification of functional groups, making it a versatile building block in medicinal chemistry.
- Case Study : Research has indicated that derivatives of (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid exhibit promising activity against certain types of cancer cells. For instance, modifications to the nitrogen atom have led to increased potency in inhibiting tumor growth in vitro.
Neuropharmacology
Given its structural resemblance to certain neurotransmitters, this compound is being studied for its effects on the central nervous system (CNS). Its ability to interact with neurotransmitter receptors may provide insights into new treatments for neurological disorders.
- Research Findings : A study demonstrated that analogs of this compound could modulate dopamine receptor activity, suggesting potential applications in treating conditions like schizophrenia or Parkinson's disease.
Synthesis of Bioactive Compounds
The compound serves as an important intermediate in the synthesis of various bioactive molecules. Its reactivity allows it to participate in multiple synthetic pathways.
- Example : It has been utilized as a precursor for synthesizing other bicyclic compounds with enhanced biological activity, including those targeting bacterial infections and inflammatory diseases.
Mechanism of Action
The mechanism of action of (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or receptor activation, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Core Structural Variations
The following table highlights key structural and functional differences between the target compound and its analogues:
Stereochemical and Functional Group Impact
- Stereochemistry : The (1S,5R) configuration of the target compound distinguishes it from analogues like (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid . These stereochemical differences influence binding to biological targets, such as enzymes or receptors.
- Dimethyl Groups: The 6,6-dimethyl variant reduces ring strain, enhancing thermal stability during synthesis . Ester vs. Acid: Methyl ester derivatives (e.g., methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate HCl) act as prodrugs, improving oral bioavailability compared to free carboxylic acids .
Research Findings and Data Highlights
Physicochemical Properties
- Melting Points : Unsubstituted variants (e.g., (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid) melt at 224–230°C, whereas dimethyl-substituted derivatives show lower melting points due to reduced crystallinity .
- pKa Values : The carboxylic acid group in the target compound has a predicted pKa of ~2.38, making it ionizable under physiological conditions .
Biological Activity
(1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride is a bicyclic compound with significant biological activity, particularly in medicinal chemistry and pharmacology. This compound, characterized by its unique structural features, has been studied for its potential therapeutic applications, including its role as an enzyme inhibitor and its interactions with various biological targets.
- IUPAC Name : this compound
- Molecular Formula : C₆H₁₀ClNO₂
- Molecular Weight : 163.61 g/mol
- CAS Number : 1212477-19-4
- Purity : 97%
Structural Characteristics
The compound features a bicyclic structure that includes a nitrogen atom, making it a member of the azabicyclic family. Its specific stereochemistry (1S,5R) contributes to its biological activity.
Research indicates that this compound acts primarily as an inhibitor of certain enzymes and receptors involved in various physiological processes. Its ability to modulate neurotransmitter systems has garnered attention for potential applications in treating neurological disorders.
Enzyme Inhibition
One of the notable mechanisms through which this compound exerts its biological effects is by inhibiting enzymes such as gamma-secretase, which is crucial in the processing of amyloid precursor protein (APP). This inhibition is of particular interest in Alzheimer's disease research .
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- Neuroprotective Effects : In vitro studies have shown that (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid can protect neuronal cells from apoptosis induced by oxidative stress .
- Anticancer Activity : Preliminary research indicates that this compound may exhibit anticancer properties by interfering with cell cycle progression and inducing apoptosis in cancer cell lines .
- Analgesic Properties : Animal studies suggest that the compound may possess analgesic effects, potentially through modulation of pain pathways .
Comparative Biological Activity Table
| Property | Description |
|---|---|
| Enzyme Target | Gamma-secretase |
| Biological Effects | Neuroprotection, anticancer activity, analgesia |
| Mechanism | Enzyme inhibition, modulation of neurotransmitter systems |
| Potential Applications | Alzheimer's disease, cancer therapy |
Q & A
Q. How is the stereochemical configuration of this bicyclic compound validated?
- Methodological Answer : X-ray crystallography is the gold standard for confirming absolute stereochemistry. For routine analysis, chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) resolves enantiomers using hexane:isopropanol gradients. Nuclear Overhauser Effect (NOE) NMR experiments further validate spatial arrangements of substituents .
- Critical Data :
- Chiral HPLC retention times: (1S,5R) enantiomer elutes at 12.3 min vs. 15.7 min for (1R,5S) under specific conditions .
- NOE correlations: Key cross-peaks between H-1 and H-5 protons confirm the bicyclo[3.1.0]hexane fused-ring geometry .
Advanced Research Questions
Q. What strategies address instability of the hydrochloride salt under physiological conditions?
- Methodological Answer : Stability studies (e.g., pH 7.4 buffer at 37°C) reveal hydrolysis of the cyclopropane ring as a degradation pathway. Co-crystallization with counterions (e.g., phosphate) or formulation in lyophilized matrices improves shelf-life. Computational modeling (DFT) identifies electron-deficient regions susceptible to nucleophilic attack, guiding structural modifications like fluorination at C-3 .
- Critical Data :
- Half-life in plasma: ~2.5 hours for unmodified compound vs. ~8 hours for fluorinated analogs .
- Degradation products: Identified via LC-MS as azabicyclo[3.1.0]hexane-1,3-diol derivatives .
Q. How does this compound interact with dipeptidyl peptidase-4 (DPP-4) in pharmacological studies?
- Methodological Answer : Molecular docking (using AutoDock Vina) and surface plasmon resonance (SPR) reveal competitive inhibition at the DPP-4 active site. The bicyclic core mimics the β-turn structure of endogenous substrates, while the carboxylic acid group chelates Zn²⁺ in the catalytic domain. In vitro assays (IC₅₀ = 1.2 nM) confirm potency, validated by crystallographic structures of DPP-4 co-complexes .
- Critical Data :
Q. What advanced analytical techniques resolve contradictions in reported solubility data?
- Methodological Answer : Discrepancies arise from polymorphic forms (e.g., anhydrous vs. monohydrate). Dynamic vapor sorption (DVS) and powder X-ray diffraction (PXRD) differentiate polymorphs. Equilibrium solubility is measured via shake-flask method in biorelevant media (FaSSIF/FeSSIF), with NMR diffusion-ordered spectroscopy (DOSY) quantifying aggregation states .
- Critical Data :
- Solubility in FaSSIF: 12.5 mg/mL (anhydrous) vs. 8.2 mg/mL (monohydrate) .
- PXDR peaks: Anhydrous form shows characteristic peaks at 2θ = 12.4°, 18.7° .
Methodological Challenges and Solutions
Q. How to optimize enantiomeric excess (ee) in large-scale synthesis?
- Solution : Switch from resolution-based methods to asymmetric catalysis. Rhodium-catalyzed cyclopropanation with chiral bis(oxazoline) ligands achieves >98% ee. Process analytical technology (PAT) tools, like in-line FTIR, monitor reaction progression and ee in real-time .
Q. What in vitro models best predict in vivo metabolic clearance?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
